molecular formula C7H4BrN3O2 B1270211 5-bromo-7-nitro-1H-indazole CAS No. 316810-82-9

5-bromo-7-nitro-1H-indazole

Cat. No. B1270211
CAS RN: 316810-82-9
M. Wt: 242.03 g/mol
InChI Key: UBGVVAXTJXNHFX-UHFFFAOYSA-N
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Description

5-bromo-7-nitro-1H-indazole is a chemical compound with the CAS Number: 316810-82-9 . It has a molecular weight of 242.03 .


Synthesis Analysis

A new practical synthesis of 1H-indazole has been presented in a study . A previous mechanism for the cyclization step was proved to be nonfeasible and a hydrogen bond propelled mechanism was proposed . The new mechanism is suitable for similar cyclization, and a new reaction is predicted .


Molecular Structure Analysis

The molecular structure of 5-bromo-7-nitro-1H-indazole consists of three carbon atoms, two nitrogen atoms, four hydrogen atoms, and two double bonds . It is also known as 1,3-diazole .


Chemical Reactions Analysis

The chemical reactions of 5-bromo-7-nitro-1H-indazole involve a cyclization step . The cyclization of ortho-substituted benzylidenehydrazine using ortho-substituted benzaldehyde as a starting material is a useful way .


Physical And Chemical Properties Analysis

5-bromo-7-nitro-1H-indazole is a solid at room temperature . It has a molecular weight of 242.03 .

Scientific Research Applications

Medicinal Chemistry: Anticancer Agents

5-bromo-7-nitro-1H-indazole: has been explored for its potential as a core structure in anticancer drugs. Its ability to interact with various biological targets makes it a valuable scaffold in the design of novel chemotherapeutic agents. Researchers have synthesized derivatives of this compound and evaluated their efficacy against different cancer cell lines, showing promising antiproliferative activities .

Organic Synthesis: Building Blocks

In organic synthesis, 5-bromo-7-nitro-1H-indazole serves as a versatile building block. It can undergo various chemical reactions to form new bonds, creating a wide array of indazole derivatives. These derivatives are then used to develop more complex molecules for further research applications .

Drug Development: COX-2 Inhibitors

The compound’s role in drug development is significant, particularly as a precursor for the synthesis of selective COX-2 inhibitors. These inhibitors are important in the treatment of inflammation and pain without the gastrointestinal side effects associated with traditional nonsteroidal anti-inflammatory drugs (NSAIDs) .

Pharmacological Research: Enzyme Inhibition

Pharmacological studies have utilized 5-bromo-7-nitro-1H-indazole to develop enzyme inhibitors. By modifying the indazole nucleus, researchers can create inhibitors that are selective for specific enzymes, which is crucial for understanding disease mechanisms and developing targeted therapies .

Biochemistry: Protein Interaction Studies

In biochemistry, this compound is used to study protein interactions. The bromo and nitro groups on the indazole ring can be modified to attach fluorescent tags or other markers, aiding in the visualization and analysis of protein dynamics within cells .

Industrial Applications: Material Science

While not directly used in material science, the chemical properties of 5-bromo-7-nitro-1H-indazole make it a candidate for creating organic compounds that could be used in electronic materials. Its structural motif could potentially be incorporated into conductive polymers or organic semiconductors .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is toxic if swallowed .

Future Directions

The future directions of 5-bromo-7-nitro-1H-indazole research could involve further exploration of its synthesis methods . The new mechanism proposed for the cyclization step could be suitable for similar cyclization, and a new reaction is predicted .

properties

IUPAC Name

5-bromo-7-nitro-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrN3O2/c8-5-1-4-3-9-10-7(4)6(2-5)11(12)13/h1-3H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBGVVAXTJXNHFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1C=NN2)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40363242
Record name 5-bromo-7-nitro-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40363242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-7-nitro-1H-indazole

CAS RN

316810-82-9
Record name 5-Bromo-7-nitro-1H-indazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=316810-82-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-bromo-7-nitro-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40363242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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